molecular formula C19H18ClN3O5S B11434031 Ethyl 5-(2-chloropropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Ethyl 5-(2-chloropropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B11434031
M. Wt: 435.9 g/mol
InChI Key: RHGOXPXPEXSBLX-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloropropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloropropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzaldehyde, thiophene derivatives, and chloropropanamide. The reactions could involve condensation, cyclization, and esterification steps under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloropropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

    Hydrolysis: Breakdown into smaller components in the presence of water.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloropropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thienopyridazines or related heterocyclic compounds with similar structural features.

Uniqueness

Ethyl 5-(2-chloropropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to other compounds.

Properties

Molecular Formula

C19H18ClN3O5S

Molecular Weight

435.9 g/mol

IUPAC Name

ethyl 5-(2-chloropropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C19H18ClN3O5S/c1-4-28-19(26)15-13-9-29-17(21-16(24)10(2)20)14(13)18(25)23(22-15)11-5-7-12(27-3)8-6-11/h5-10H,4H2,1-3H3,(H,21,24)

InChI Key

RHGOXPXPEXSBLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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